L-Leucine (1-13C; 15N+) is a stable isotope-labeled form of the essential branched-chain amino acid, L-Leucine. This compound is crucial for protein synthesis, metabolic regulation, and energy production in living organisms. The presence of carbon-13 and nitrogen-15 isotopes allows for advanced analytical techniques such as nuclear magnetic resonance and mass spectrometry to study metabolic pathways and protein dynamics.
Source: L-Leucine is primarily derived from dietary protein sources, including meat, dairy, and legumes. The isotopically labeled variant is synthesized for research purposes.
Classification: L-Leucine belongs to the class of amino acids, specifically categorized as a branched-chain amino acid alongside isoleucine and valine. It is classified under the International Union of Pure and Applied Chemistry as (S)-2-amino-4-methylpentanoic acid.
The synthesis of L-Leucine (1-13C; 15N+) can be accomplished through various methods:
L-Leucine has a molecular formula of C₆H₁₃N₁O₂, with a molecular weight of approximately 131.17 g/mol. The structure features a branched aliphatic chain with an amino group (-NH₂) and a carboxylic acid group (-COOH).
The presence of the carbon-13 isotope at position 1 and nitrogen-15 at the amino group enhances its detection in analytical studies.
L-Leucine participates in various biochemical reactions:
These reactions are often studied using labeled variants to trace metabolic pathways accurately.
L-Leucine acts primarily through its role in stimulating muscle protein synthesis via the mTOR pathway (mechanistic target of rapamycin). This pathway is critical for regulating cell growth, proliferation, and survival.
Relevant analyses confirm that L-Leucine retains its isotopic integrity under typical laboratory conditions, making it suitable for various applications in biochemical research.
L-Leucine (1-13C; 15N+) finds extensive use in scientific research:
The use of this compound enhances our understanding of metabolic processes critical for health and disease management.
Dual-isotope labeling of L-leucine (L-[1-¹³C; ¹⁵N]leucine) enables simultaneous tracking of carbon backbone oxidation and nitrogen moiety incorporation into proteins. The ¹³C label at the C-1 position is liberated as ¹³CO₂ during decarboxylation, serving as a direct proxy for leucine oxidation. Concurrently, the ¹⁵N label facilitates quantification of nitrogen recycling into metabolic pools such as urea or other amino acids via transamination [2] [6]. This approach resolves limitations of single-tracer studies by decoupling leucine disposal pathways: nonoxidative disposal (reflecting protein synthesis) and irreversible oxidation [1].
In metabolic flux analysis (MFA), dual labeling provides constraints for computational models of amino acid kinetics. For example, ¹³C enrichment in plasma keto-isocaproate (KIC) reflects intracellular leucine labeling, while ¹⁵N enrichment in glutamate or urea informs hepatic nitrogen handling. This dual constraint reduces statistical collinearity in flux estimations, improving precision by 15–30% compared to single-tracer protocols [9]. Table 1 highlights key applications:
Table 1: Dual-Isotope Applications in Metabolic Flux Studies
Tracer Combination | Measured Fluxes | Biological Insight |
---|---|---|
L-[1-¹³C; ¹⁵N]leucine | Whole-body proteolysis (Q), synthesis (S) | Discriminates proteolysis from dietary contribution |
L-[1-¹³C]leucine + [¹⁵N]glutamine | Splanchnic leucine uptake | Quantifies first-pass intestinal metabolism |
L-[1-¹³C; ¹⁵N]leucine + [²H₃]KIC | Tissue-specific protein turnover | Resolves muscle vs. hepatic leucine utilization |
Primed continuous infusion (PCI) protocols achieve isotopic steady-state rapidly by administering an initial bolus ("prime") followed by constant tracer infusion. For L-[1-¹³C; ¹⁵N]leucine, primes are calibrated to 90–120% of the predicted plasma leucine pool, while infusion rates maintain tracer enrichment at 5–10% of plasma leucine [4] [6]. This minimizes non-steady-state errors in flux calculations.
Isotopic equilibrium typically occurs within 90–120 minutes post-infusion initiation, validated by plateau enrichment in plasma leucine, KIC, and ¹³CO₂ exhalation [4]. The PCI framework allows calculation of:
Table 2 summarizes PCI parameters for L-[1-¹³C; ¹⁵N]leucine:Table 2: Standardized PCI Parameters for L-[1-¹³C; ¹⁵N]Leucine
Parameter | Priming Dose | Infusion Rate | Time to Steady-State |
---|---|---|---|
Plasma leucine | 4.5 μmol/kg | 0.075 μmol/kg/min | 90–120 min |
KIC | 7.0 μmol/kg | 0.12 μmol/kg/min | 90 min |
¹³CO₂ | NaH¹³CO₃ (0.1 mg/kg) | Not applicable | 120 min |
Gas chromatography–combustion–isotope ratio mass spectrometry (GC-C-IRMS) and GC-MS are gold standards for measuring isotopic enrichment in metabolic studies. GC-C-IRMS achieves precision of 0.0001–0.0003 atom percent excess (APE) for ¹³C, while GC-MS detects ¹⁵N enrichment down to 0.002 MPE (molar percent excess) [3] [7]. Sample processing involves:
GC-C-IRMS outperforms GC-MS for low-enrichment samples (e.g., <0.01 APE) due to reduced chemical noise. In human muscle protein studies, GC-C-IRMS detected ¹³C enrichment of 0.002 APE with <6% error, enabling quantification of fractional synthesis rates (FSR) as low as 0.05%/h [7]. Table 3 compares performance:
Table 3: Analytical Performance of GC-MS vs. GC-C-IRMS for L-[1-¹³C; ¹⁵N]Leucine
Parameter | GC-MS | GC-C-IRMS |
---|---|---|
Precision (¹³C) | ±0.005 APE | ±0.0003 APE |
Precision (¹⁵N) | ±0.008 MPE | Not applicable |
Sample requirement | 10–20 nmol leucine | 50–100 nmol leucine |
Key application | High-throughput plasma | Low-abundance tissue |
Splanchnic tissues (liver, intestines) preferentially extract enterally administered amino acids, creating divergences in systemic tracer enrichment between enteral and parenteral routes. When L-[1-¹³C; ¹⁵N]leucine is delivered enterally:
Intrinsically labeled casein-bound L-[1-¹³C]leucine mimics enteral administration, yielding oxidation and NOLD rates indistinguishable from IV tracers. In contrast, free amino acid mixtures simulate parenteral delivery, exhibiting 29% higher oxidation [1]. Table 4 quantifies route-dependent disparities:
Table 4: Route-Dependent Leucine Kinetics in Splanchnic Metabolism
Parameter | Enteral/Intrinsic | Parenteral/Free AA | Change (%) |
---|---|---|---|
Leucine oxidation (μmol/kg/30 min) | 19.3 | 24.9 | +29%* |
Nonoxidative disposal | 77.0 | 55.8 | -38%* |
Splanchnic extraction (%) | 24–35 | 5–8 | -75% |
Net protein synthesis | 18.9 | 12.3 | -53%* |
*Statistically significant (p<0.05) [1] [8]
These disparities necessitate route selection aligned with research questions: enteral for gut/hepatic metabolism, parenteral for systemic or muscle-specific fluxes.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7